molecular formula C20H21FN2O3 B12132267 2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B12132267
M. Wt: 356.4 g/mol
InChI Key: CGLUDCFKDOBUBY-UHFFFAOYSA-N
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Description

This compound features a bicyclic benzofuran-4(5H)-one core substituted with a 3-methyl group and a piperazine-1-carbonyl moiety linked to a 4-fluorophenyl group. The benzofuranone scaffold imparts rigidity and distinct electronic properties due to its ketone functionality, while the 4-fluorophenylpiperazine moiety is a common pharmacophore in bioactive molecules, particularly those targeting neurotransmitter receptors. Its molecular formula is C₁₉H₁₉FN₂O₃, with a molecular weight of 342.37 g/mol.

Properties

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C20H21FN2O3/c1-13-18-16(24)3-2-4-17(18)26-19(13)20(25)23-11-9-22(10-12-23)15-7-5-14(21)6-8-15/h5-8H,2-4,9-12H2,1H3

InChI Key

CGLUDCFKDOBUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated benzofuran derivative reacts with piperazine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new groups onto the piperazine ring.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships in drug design.

Medicine

In medicine, 2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one is investigated for its potential therapeutic effects on neurological and psychiatric disorders. It may act as a ligand for certain neurotransmitter receptors, influencing mood and cognition.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring modulates its pharmacokinetic properties. This compound may influence signaling pathways related to mood regulation, cognition, and neuroprotection.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional group motifs with several quinoline derivatives described in , particularly the piperazine-carbonyl-aryl linkage. However, its benzofuranone core distinguishes it from the quinoline-based analogs (e.g., C1–C7 in ). Below is a detailed structural and physicochemical comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (R) Molecular Weight (g/mol) Key Spectral Data (HRMS/NMR)
2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one (Target) Benzofuran-4(5H)-one 3-methyl, 4-Fluorophenylpiperazine 342.37 Not reported in evidence
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Quinoline 4-Fluorophenyl, methyl ester 496.53 ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=8.4 Hz, 1H), 7.85–7.70 (m, 4H), 3.95 (s, 3H); HRMS: m/z 497.1932 [M+H]⁺
Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) Quinoline 4-Chlorophenyl, methyl ester 513.00 ¹H NMR (400 MHz, CDCl₃): δ 8.34 (d, J=8.4 Hz, 1H), 7.82–7.65 (m, 4H); HRMS: m/z 513.1638 [M+H]⁺
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) Quinoline 4-Methoxyphenyl, methyl ester 508.56 ¹H NMR (400 MHz, CDCl₃): δ 8.33 (d, J=8.4 Hz, 1H), 7.80–7.60 (m, 4H), 3.90 (s, 3H); HRMS: m/z 509.2085 [M+H]⁺

Key Observations:

Core Structure Differences: The benzofuranone core in the target compound is smaller and less aromatic than the quinoline core in C1–C5. This reduces molecular weight (~342 vs. ~496–513 g/mol) and may enhance metabolic stability or solubility in lipophilic environments.

Substituent Effects: The 4-fluorophenyl group in both the target and C4 suggests shared electronic properties (e.g., electron-withdrawing effects). However, substituents like 4-chloro (C3) or 4-methoxy (C6) in quinoline analogs modulate lipophilicity (Cl > F > OCH₃) and steric bulk. The methyl ester in C1–C7 is absent in the target compound, which instead features a 3-methyl group on the benzofuranone. This structural divergence may influence conformational flexibility and intermolecular interactions.

Synthetic and Analytical Data: confirms that quinoline derivatives (C1–C7) are synthesized as crystalline solids (yellow/white) via ethyl acetate crystallization. Spectral data (¹H NMR, HRMS) for C1–C7 validate their structures, but similar data for the target compound are unavailable in the provided evidence.

Potential Biological Implications: The 4-fluorophenylpiperazine moiety in both the target and C4 is prevalent in serotonin/dopamine receptor ligands. The benzofuranone core may offer a novel scaffold for receptor selectivity compared to quinoline-based analogs. Higher molecular weights in quinoline derivatives (C1–C7) could reduce blood-brain barrier permeability compared to the target compound, though experimental validation is needed.

Biological Activity

The compound 2-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its activity.

Chemical Structure and Properties

The molecular formula of the compound is C17H21FN2O3C_{17}H_{21}FN_2O_3, with a molecular weight of approximately 320.36 g/mol. The structure features a benzofuran core linked to a piperazine moiety, which is known for enhancing bioactivity through various interactions with biological targets.

Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs) and exhibit activities such as:

  • Antidepressant Effects : Compounds containing piperazine rings are frequently studied for their antidepressant properties, likely through modulation of serotonin and norepinephrine pathways.
  • Antimicrobial Activity : The presence of fluorinated phenyl groups has been associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 10 µM
Escherichia coli< 20 µM
Mycobacterium tuberculosis< 15 µM

These findings suggest that the compound may serve as a promising candidate for further development in treating bacterial infections.

Antidepressant Activity

The compound's structural features suggest potential antidepressant activity. Its interaction with serotonin receptors was assessed through in vitro binding assays, indicating a moderate affinity for the 5-HT1A receptor subtype.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The results indicated that derivatives similar to this compound exhibited potent inhibitory effects on bacterial growth, with specific emphasis on the role of the piperazine linker in enhancing bioactivity through hydrogen bonding interactions with active site residues of target enzymes .

Study 2: Serotonin Receptor Binding

Another investigation focused on the binding affinity of the compound to serotonin receptors. The results demonstrated that modifications on the piperazine ring significantly influenced receptor affinity and downstream signaling pathways related to mood regulation. This study highlighted the importance of structural optimization for enhancing therapeutic effects .

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